molecular formula C10H11BrS B1273621 2-Bromo-3-[4-(methylthio)phenyl]-1-propene CAS No. 842140-44-7

2-Bromo-3-[4-(methylthio)phenyl]-1-propene

Cat. No. B1273621
M. Wt: 243.17 g/mol
InChI Key: KOQPYTYLRBXZQA-UHFFFAOYSA-N
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Description

The compound 2-Bromo-3-[4-(methylthio)phenyl]-1-propene is a synthetic molecule that can be utilized as a synthon in various chemical reactions. It is closely related to 2-phenylthio-3-bromopropene, which is known to be a valuable synthon that can be prepared through a simple rearrangement involving the treatment of allyl phenyl sulfide with bromine .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and subsequent reactions with nucleophiles. For instance, 2-phenylthio-3-bromopropene is synthesized by treating allyl phenyl sulfide with bromine, followed by aqueous sodium hydroxide, yielding good results. This process also involves the isolation of an intermediate, 1,3-dibromo-2-(phenylthio)propene . Another example is the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction followed by oxidation .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied using various techniques, including X-ray crystallography. For example, the molecular structure of 3-phenyl-3-trimethylsilyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene was confirmed by this method . Similarly, the crystal structures of other brominated compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined, providing insights into the localization of π-character and the geometry of the molecules .

Chemical Reactions Analysis

Brominated compounds like 2-Bromo-3-[4-(methylthio)phenyl]-1-propene can undergo various chemical reactions. For instance, 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been used as a reagent for the synthesis of furans and cyclopentenones, demonstrating its versatility in forming heterocyclic compounds . The reactivity of brominated compounds can also be influenced by their stereochemistry, as seen in the partial isomerization of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the crystal structure analysis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed a puckered four-membered ring with specific cis and trans relationships between substituents, which can affect the compound's reactivity and physical properties . Additionally, the presence of bromine atoms in these compounds typically increases their density and boiling points compared to their non-brominated counterparts.

Scientific Research Applications

Synthon Preparation

2-Bromo-3-[4-(methylthio)phenyl]-1-propene is a valuable synthon, easily prepared through a simple rearrangement process. This compound is useful for creating other chemical structures due to its reactive properties. For instance, it can be transformed into synthons like 2,3-bis(phenylthio)propene and 2-phenylthio-3-(phenylsulfonyl)propene, which are useful in various chemical syntheses (Chen, Zhao, Lu, & Cohen, 2006).

Synthesis of Furans and Cyclopentenones

This compound serves as a versatile reagent for synthesizing furans and cyclopentenones, which are significant in pharmaceutical and material science research. It demonstrates the utility of bromo-substituted propenes in creating complex organic molecules with potential applications in various fields (Watterson, Ni, Murphree, & Padwa, 2003).

Molecular Structure Studies

In molecular structure research, derivatives of 2-Bromo-3-[4-(methylthio)phenyl]-1-propene have been studied for their crystal structures, offering insights into molecular geometry and interactions. This kind of research is crucial for understanding the properties of new chemical compounds (Hou Zi, 2000).

Antimicrobial Agent Synthesis

The compound has been used in the synthesis of substituted phenyl azetidines, which have potential as antimicrobial agents. This indicates its role in developing new pharmaceuticals and contributes to the fight against microbial resistance (Doraswamy & Ramana, 2013).

Electronic Structure Analysis

Additionally, the electronic structures of its derivatives have been analyzed to understand the effects of different substituents on molecular properties. This kind of research is fundamental in material science and drug design, where electronic properties play a crucial role (Hameed, 2006).

Synthesis of Isoindoles

The compound is used in the synthesis of isoindoles, a class of organic compounds with potential applications in pharmaceuticals and organic materials. This showcases its utility in constructing heterocyclic compounds (Kuroda & Kobayashi, 2015).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPYTYLRBXZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242878
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-[4-(methylthio)phenyl]-1-propene

CAS RN

842140-44-7
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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